molecular formula C17H17N5O2 B2509420 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one CAS No. 905780-57-6

6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2509420
CAS No.: 905780-57-6
M. Wt: 323.356
InChI Key: RAKGBAKSBFHALX-UHFFFAOYSA-N
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Description

6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through nucleophilic substitution reactions, where an ethoxybenzyl halide reacts with a nucleophile.

    Attachment of the Pyridinylamino Group: The pyridinylamino group can be attached through amination reactions, where a pyridine derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites, leading to changes in biological activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one
  • 6-(4-ethoxyphenyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one
  • 6-(4-ethoxybenzyl)-3-(pyridin-2-ylamino)-1,2,4-triazin-5(4H)-one

Uniqueness

6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxybenzyl and pyridinylamino groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(pyridin-3-ylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-24-14-7-5-12(6-8-14)10-15-16(23)20-17(22-21-15)19-13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKGBAKSBFHALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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